molecular formula C26H24N2O2 B7715104 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide

Cat. No. B7715104
M. Wt: 396.5 g/mol
InChI Key: VIOZDQABCUBGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor of the mitotic kinesin Eg5. Eg5 is a motor protein that is involved in cell division and is essential for the formation of the mitotic spindle, which separates the chromosomes during cell division. HMN-214 has been shown to inhibit the proliferation of cancer cells by disrupting the formation of the mitotic spindle.

Mechanism of Action

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide inhibits the function of Eg5, which is a motor protein that is involved in the formation of the mitotic spindle. The mitotic spindle is essential for the separation of chromosomes during cell division. By inhibiting Eg5, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to inhibit tumor growth in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without significant toxicity to normal cells. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide may have off-target effects, which could affect the interpretation of the results.

Future Directions

There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One direction is to investigate its potential as a combination therapy with other chemotherapy drugs. Another direction is to study its effects on cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor recurrence. Additionally, the development of more potent and selective Eg5 inhibitors could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide involves the reaction of 2-chloro-N-(p-tolyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a base. The product is then purified by column chromatography to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in high yield and purity.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and docetaxel, in preclinical models of cancer.

properties

IUPAC Name

2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-9-12-22(13-10-17)28(26(30)23-7-5-4-6-19(23)3)16-21-15-20-11-8-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOZDQABCUBGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide

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